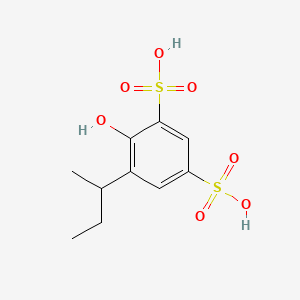![molecular formula C31H26N4O4 B14447567 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole CAS No. 76195-77-2](/img/structure/B14447567.png)
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 3-nitrophenyl derivatives, and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the 4-methoxyphenyl and 3-nitrophenyl derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the dihydropyrazole ring through intramolecular cyclization.
Coupling Reactions: Attaching the indole moiety to the dihydropyrazole intermediate using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing chromatography and recrystallization methods to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methoxyphenyl)-1H-indole: A simpler indole derivative with similar structural features.
3-(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-indole: Another indole derivative with different substitution patterns.
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazole: A related dihydropyrazole compound.
Uniqueness
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is unique due to its combination of indole, dihydropyrazole, and nitrophenyl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76195-77-2 |
|---|---|
Molekularformel |
C31H26N4O4 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole |
InChI |
InChI=1S/C31H26N4O4/c1-38-24-14-10-20(11-15-24)28-19-29(34(33-28)22-6-5-7-23(18-22)35(36)37)30-26-8-3-4-9-27(26)32-31(30)21-12-16-25(39-2)17-13-21/h3-18,29,32H,19H2,1-2H3 |
InChI-Schlüssel |
DEBXADNBHYMNQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


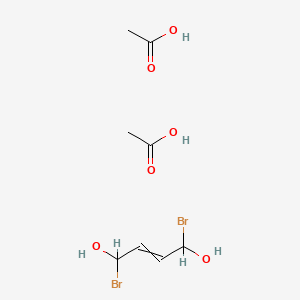
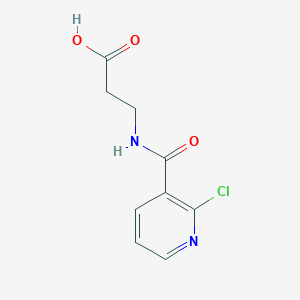
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

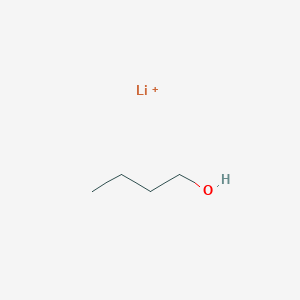
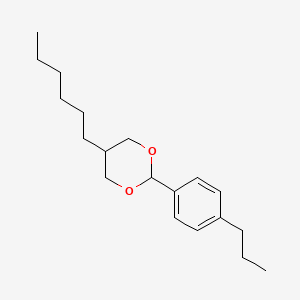
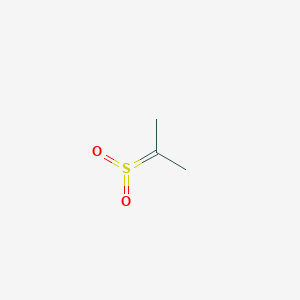
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

